molecular formula C17H18FNO3S B6375392 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261950-77-9

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%

Cat. No. B6375392
CAS RN: 1261950-77-9
M. Wt: 335.4 g/mol
InChI Key: RQVIWCNHUQBSNQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% (3F4PPSP) is an organic compound commonly used in scientific research and laboratory experiments. It is a fluorinated phenol derivative with a piperidin-1-ylsulfonyl group attached to the phenolic hydroxyl group. 3F4PPSP has been used in various applications such as organic synthesis, drug development, and biochemistry research.

Scientific Research Applications

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been used in various scientific research applications. It has been used in organic synthesis to synthesize other organic compounds, such as amides and esters. It has also been used in drug development as a starting material for synthesizing pharmaceuticals and as a tool in screening potential drugs. In biochemistry research, 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been used to study protein-ligand interactions, as well as the structure and function of proteins.

Mechanism of Action

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been found to interact with proteins through a variety of mechanisms. It has been found to interact with proteins through hydrogen bonding, hydrophobic interactions, and cation-pi interactions. It has also been shown to interact with proteins through non-covalent interactions, such as van der Waals forces and electrostatic interactions.
Biochemical and Physiological Effects
3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as phosphodiesterases and protein kinases. It has also been found to have anti-inflammatory and anti-cancer effects. In addition, 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been found to have an inhibitory effect on the growth of bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has a number of advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be readily modified for specific research applications. It is also stable, non-toxic, and has a low environmental impact. However, 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has some limitations for laboratory experiments. It is not soluble in water, and its solubility in organic solvents is limited. In addition, it is only slightly soluble in non-polar solvents, making it difficult to use in some applications.

Future Directions

The future of research on 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is promising. Some potential future directions include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and organic synthesis. In addition, further studies into the solubility of 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% in organic solvents could lead to new applications for this compound. Finally, studies into the safety and toxicity of 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% could help to ensure its safe and responsible use in research and laboratory experiments.

Synthesis Methods

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is typically synthesized through a two-step process. In the first step, the piperidin-1-ylsulfonyl group is attached to the phenolic hydroxyl group of a phenol molecule through a nucleophilic substitution reaction. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. In the second step, the phenol is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). This reaction is also catalyzed by a base such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

3-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c18-17-12-14(20)6-9-16(17)13-4-7-15(8-5-13)23(21,22)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVIWCNHUQBSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684596
Record name 2-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

CAS RN

1261950-77-9
Record name 2-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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